[(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine
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Overview
Description
[(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine is a complex organic compound that features a quinoxaline core, a sulfonyl group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoxaline core and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
[(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoxaline core may interact with nucleic acids, affecting gene expression and cellular processes. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxyphenyl)sulfonyl][3-(4-methylpiperazinyl)quinoxalin-2-yl]amine
- [(4-Chlorophenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine
Uniqueness
[(4-Ethoxyphenyl)sulfonyl][3-(4-ethylpiperazinyl)quinoxalin-2-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the sulfonyl group provides strong binding interactions with biological targets.
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H27N5O3S/c1-3-26-13-15-27(16-14-26)22-21(23-19-7-5-6-8-20(19)24-22)25-31(28,29)18-11-9-17(10-12-18)30-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,25) |
InChI Key |
RRZBPTYKDIPPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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